2,5,8-Trichloroquinazoline
Description
2,5,8-Trichloroquinazoline is a heterocyclic aromatic compound derived from quinazoline, featuring chlorine substituents at the 2-, 5-, and 8-positions. Quinazolines are structurally characterized by a fused benzene and pyrimidine ring system, and halogenation at specific positions significantly alters their chemical reactivity, stability, and biological activity.
Chlorinated quinazolines are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. The position of chlorine atoms influences their electronic distribution, steric effects, and regioselective reactivity in cross-coupling reactions. For instance, 2,4,7-Trichloroquinazoline (CAS: Not provided) has been used to synthesize trifunctionalized quinazolines via sequential palladium-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
2,5,8-trichloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-2-6(10)7-4(5)3-12-8(11)13-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFONGKOKDAYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,8-Trichloroquinazoline can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-chlorobenzonitrile with triphosgene. This reaction typically occurs under reflux conditions in the presence of a base such as N-ethyl-N,N-diisopropylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are common for modifying the quinazoline scaffold.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Scientific Research Applications
2,5,8-Trichloroquinazoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Functionalized quinazolines are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to bioactive quinazolines.
Mechanism of Action
The mechanism of action of 2,5,8-Trichloroquinazoline depends on its specific application:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Key Findings:
Regioselectivity and Reactivity :
- In 2,4,7-Trichloroquinazoline, the C-4 position is preferentially functionalized via palladium-catalyzed cross-coupling due to electronic and steric factors . For this compound, the C-5 and C-8 positions may exhibit distinct reactivity patterns, though experimental validation is lacking.
- Chlorine at the 2-position (common in all three compounds) likely deactivates the ring, directing further substitutions to meta or para positions depending on the scaffold.
Synthetic Utility :
- 2,4,7-Trichloroquinazoline serves as a versatile building block for trifunctionalized quinazolines, enabling streamlined synthesis of complex heterocycles . In contrast, 2,4,8-Trichloroquinazoline’s applications remain underexplored, though its safety data sheet suggests industrial use .
No analogous safety information exists for this compound.
Biological Activity
2,5,8-Trichloroquinazoline is a chlorinated derivative of quinazoline that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound (C8H3Cl3N2) features a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of three chlorine atoms at the 2, 5, and 8 positions significantly influences its chemical behavior and biological activity. The trichlorinated structure enhances lipophilicity and reactivity, which may contribute to its interaction with biological targets.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, have shown promising results against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of specific kinases involved in cancer progression. Studies have demonstrated that compounds within this class can induce apoptosis and inhibit cell proliferation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG-2 (Liver) | TBD | Apoptosis induction |
| MCF-7 (Breast) | TBD | Kinase inhibition | |
| PC3 (Prostate) | TBD | NF-κB pathway modulation |
Note: TBD indicates that specific values are yet to be determined in ongoing studies.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Various studies have assessed its effectiveness against bacterial and fungal strains. Preliminary findings suggest moderate activity against certain pathogens.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Low |
Case Studies
-
Caspase Activation in Cancer Cells
A study evaluated the effects of this compound on caspase-8 levels in HepG-2 cells. The compound significantly increased caspase-8 expression compared to control groups. This suggests a potential role in promoting apoptosis in liver cancer cells. Table 3: Effect on Caspase-8 LevelsTreatment Caspase-8 Level (ng/mL) Control 1.08 This compound TBD Thalidomide 8.3 -
VEGF and NF-κB Modulation
In another study focusing on HepG-2 cells treated with quinazoline derivatives including this compound, there was a notable reduction in VEGF and NF-κB levels compared to untreated controls. This indicates potential antiangiogenic properties. Table 4: Impact on VEGF and NF-κB LevelsTreatment VEGF (pg/mL) NF-κB (pg/mL) Control 432.5 278.1 Thalidomide 153.2 110.5 This compound TBD TBD
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
